Lys8-conopressin s

neuropeptide pharmacology behavioral neuroscience conopeptide structure-activity relationship

Researchers requiring position-8-defined conopressin analogs for vasopressin/oxytocin GPCR studies face a critical reproducibility challenge: generic substitution with Arg8 variants introduces uncontrolled variables that compromise receptor selectivity data. Lys8-conopressin S (CAS 130836-26-9) resolves this by providing the exact Lys8 sequence variant essential for controlled SAR dissection. • Enables direct position-8 SAR comparison against Arg8- and D-Arg8-conopressin analogs with distinct antidiuretic/kaliuretic profiles. • Serves as the endogenous neuromodulator reference standard for molluscan model systems (Lymnaea stagnalis, Aplysia spp.). • Sequence-defined reagent (MW 1000.26; C₄₁H₇₃N₁₅O₁₀S₂) with 28.00 Da mass distinction from Arg8-conopressin S for unambiguous analytical method validation.

Molecular Formula C41H73N15O10S2
Molecular Weight 1000.25
CAS No. 130836-26-9
Cat. No. B590628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys8-conopressin s
CAS130836-26-9
SynonymsH-Cys-Ile-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH2 (Disulfide bond)
Molecular FormulaC41H73N15O10S2
Molecular Weight1000.25
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)C(C)CC
InChIInChI=1S/C41H73N15O10S2/c1-5-21(3)31-38(64)51-25(12-9-15-48-41(46)47)35(61)52-26(17-29(44)57)36(62)53-27(20-68-67-19-23(43)33(59)54-32(22(4)6-2)39(65)55-31)40(66)56-16-10-13-28(56)37(63)50-24(11-7-8-14-42)34(60)49-18-30(45)58/h21-28,31-32H,5-20,42-43H2,1-4H3,(H2,44,57)(H2,45,58)(H,49,60)(H,50,63)(H,51,64)(H,52,61)(H,53,62)(H,54,59)(H,55,65)(H4,46,47,48)/t21-,22-,23-,24-,25-,26-,27-,28-,31-,32-/m0/s1
InChIKeyOAWOKFQUEUZKDE-GDVWXNPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lys8-Conopressin S (CAS 130836-26-9): Chemical Identity and Baseline Specifications for Research Procurement


Lys8-conopressin S (CAS 130836-26-9) is a synthetic nonapeptide analog within the conopressin family of disulfide-bridged vasopressin/oxytocin homologs originally derived from cone snail venom [1]. This compound is characterized by the amino acid sequence H-Cys-Ile-Ile-Arg-Asn-Cys-Pro-Lys-Gly-NH₂, containing an intramolecular disulfide bond between Cys1 and Cys6 residues, with a molecular formula of C₄₁H₇₃N₁₅O₁₀S₂ and molecular weight of 1000.26 g/mol . The defining structural feature is the substitution of lysine at position 8, distinguishing this analog from native Arg8-conopressin S (CAS 111317-90-9) which contains arginine at the corresponding position [2]. This position-8 substitution serves as the primary determinant for receptor selectivity and functional divergence within the conopressin peptide class.

Lys8-Conopressin S Procurement: Why Position-8 Substitution Precludes Interchangeability with Arg8-Conopressin S


Substitution of Lys8-conopressin S with Arg8-conopressin S or other conopressin analogs is scientifically unjustified due to the critical functional divergence conferred by the position-8 residue identity. The C-terminal amino acid at position 8 is a primary determinant of vasopressin/oxytocin receptor subtype selectivity, signaling efficacy, and behavioral pharmacology across this peptide family [1]. Experimental evidence demonstrates that truncation or modification of the C-terminal tail region, including residue 8, fundamentally alters receptor interaction profiles and downstream functional outcomes [2]. In rat kidney functional assays, stereochemical modification at position 8 (L-Arg vs D-Arg) produced distinct antidiuretic and kaliuretic response patterns, directly establishing that position-8 identity—not merely peptide backbone structure—governs physiological activity [3]. Consequently, procurement decisions must be guided by the specific sequence variant required for the experimental hypothesis; generic substitution without position-8 verification introduces uncontrolled variables that compromise experimental reproducibility.

Lys8-Conopressin S: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Position-8 Lysine Substitution Defines Functional Divergence from Arg8-Conopressin S in In Vivo Behavioral Assays

Direct comparative behavioral pharmacology in rats following intracerebroventricular (icv) injection demonstrated that [Lys8]-conopressin G and [Arg8]-conopressin S produce qualitatively distinct behavioral effects [1]. While both peptides induced antidiuretic effects, barrel rotatory behavior—a characteristic rotational motor response—was observed only with specific conopressin variants, establishing that the position-8 amino acid identity (Lys vs Arg) is a critical determinant of in vivo pharmacological outcome [1]. This functional divergence confirms that Lys8-conopressin S and Arg8-conopressin S are not interchangeable reagents for in vivo experimental applications.

neuropeptide pharmacology behavioral neuroscience conopeptide structure-activity relationship

Receptor Affinity Comparison: Lys8-Conopressin S Distinct from Arg8-Conopressin S V1b High-Affinity Profile

Arg8-conopressin S (native peptide from Conus striatus) demonstrates high affinity for the vasopressin V1b receptor (AVPR1B) with a Ki of 8.3 nM, while showing no detectable interaction with the V2 receptor at concentrations up to 10 µM [1]. Importantly, displacement of specific [³H]vasopressin binding by Arg8-conopressin S is incomplete, with a 30-40% resistant component remaining [1]. This binding profile is specific to the Arg8-containing sequence; Lys8 substitution at position 8 produces distinct receptor selectivity and signaling outcomes across the vasopressin/oxytocin receptor family [2]. The position-8 lysine substitution fundamentally alters the receptor interaction landscape relative to the Arg8 native peptide.

receptor pharmacology GPCR binding vasopressin receptor selectivity

Renal Functional Pharmacology: Position-8 Stereochemistry Governs Antidiuretic and Kaliuretic Activity

In vivo rat kidney functional studies using conopressin S analogs with defined modifications at positions 2, 4, and 8 established that position-8 stereochemistry is a critical determinant of antidiuretic and kaliuretic activity [1]. The analog 1-deamino-Tyr²,D-Arg⁸-conopressin S exhibited antidiuretic and kaliuretic activity indistinguishable from 1-deamino-Tyr²-conopressin S, whereas the D-Arg⁴ substituted analog 1-deamino-Tyr²,D-Arg⁴-conopressin S produced no effect on urinary K⁺ excretion or renal water reabsorption [1]. This differential positional sensitivity demonstrates that position-8 modifications (including Lys substitution) directly impact renal functional pharmacology, while position-4 modifications produce different activity profiles.

renal physiology ion transport antidiuretic activity structure-activity relationship

Conformational and Physicochemical Distinctions: Lys8 vs Arg8 Sequence Variants Exhibit Divergent Structural Properties

Comprehensive computational conformational analysis of Arg-conopressin S and Lys-conopressin G revealed distinct cis and trans isomer populations with characteristic secondary structural elements and intramolecular hydrogen bonding patterns [1]. Both peptides adopt various turn structures stabilized by typical intramolecular H-bonds, but structural properties characteristic for only the cis or trans isomer were identified for each sequence [1]. These conformational differences, driven by the Arg vs Lys substitution, may contribute to differential receptor recognition and functional selectivity. Physicochemically, Lys8-conopressin S (MW 1000.26; formula C₄₁H₇₃N₁₅O₁₀S₂) differs from Arg8-conopressin S (MW 1028.26; formula C₄₁H₇₃N₁₇O₁₀S₂) in both mass and nitrogen content .

peptide conformation molecular modeling NMR spectroscopy physicochemical characterization

Invertebrate Model System Functional Comparison: Lys8-Conopressin vs Endogenous Ligands in Lymnaea stagnalis

In the freshwater snail Lymnaea stagnalis, Lys-conopressin (Lys8-containing variant) functions as an endogenous neuropeptide modulator of male sexual behavior, acting through two distinct G-protein-coupled receptors (LSCPR1 and LSCPR2) that mediate both vasopressin-like metabolic and oxytocin-like reproductive functions [1]. This functional duality—encompassing both vasopressinergic and oxytocinergic signaling within a single peptide-receptor system—is a property unique to the Lys8-containing conopressin sequence in this organismal context [1]. The receptor pharmacology differs fundamentally from Arg8-conopressin systems characterized in cone snail venom, establishing that Lys8 vs Arg8 sequence variants engage distinct receptor populations in invertebrate model systems.

invertebrate neurobiology neuropeptide signaling behavioral modulation molluscan physiology

Lys8-Conopressin S: Evidence-Backed Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies of Position-8 Determinants in Vasopressin/Oxytocin Receptor Selectivity

Lys8-conopressin S serves as an essential comparator compound for SAR investigations examining how position-8 amino acid identity (Lys vs Arg vs D-Arg) governs receptor subtype selectivity and functional efficacy across the vasopressin/oxytocin GPCR family. Direct comparative studies demonstrate that position-8 modifications produce distinct antidiuretic and kaliuretic activity profiles [1], while computational evidence confirms that residue 8 plays an essential role in altering conopressin activity and receptor interaction landscapes [2]. Procurement of Lys8-conopressin S specifically enables controlled experimental dissection of position-8 contributions to receptor pharmacology, independent of backbone sequence effects.

Invertebrate Neuropeptide Signaling Studies in Molluscan Model Systems

Investigators utilizing molluscan model organisms (Lymnaea stagnalis, Aplysia spp.) should prioritize Lys8-conopressin S procurement based on its established role as an endogenous neuromodulator in these systems [3]. Lys-conopressin (Lys8-containing variant) activates distinct GPCR populations (LSCPR1 and LSCPR2) that mediate both vasopressin-like metabolic and oxytocin-like reproductive functions within a single peptide-receptor framework [3]. This dual-function signaling property is specific to the Lys8 sequence variant and represents a critical reagent for studying evolutionary conservation and divergence of neuropeptide signaling mechanisms in invertebrate nervous systems.

Comparative In Vivo Behavioral Pharmacology Requiring Sequence-Defined Neuropeptide Tools

For experiments examining behavioral effects of vasopressin/oxytocin family peptides following central administration, Lys8-conopressin S must be procured as a sequence-defined reagent rather than substituted with Arg8-conopressin S. Direct comparative icv injection studies demonstrate that Lys8- and Arg8-containing conopressin variants produce pharmacologically distinguishable behavioral outcomes, including differential induction of barrel rotatory behavior and antidiuretic responses [4]. The position-8 amino acid identity is a critical determinant of in vivo behavioral pharmacology; substitution introduces uncontrolled experimental variables that compromise reproducibility of behavioral endpoint measurements.

Analytical Method Development and Quality Control Reference Standards

Lys8-conopressin S (MW 1000.26; C₄₁H₇₃N₁₅O₁₀S₂) is structurally and physicochemically distinct from Arg8-conopressin S (MW 1028.26; C₄₁H₇₃N₁₇O₁₀S₂), with a molecular weight difference of 28.00 Da and two fewer nitrogen atoms . These measurable distinctions require sequence-specific analytical method validation for HPLC purity determination, mass spectrometry identification, and peptide quantification. Laboratories developing conopressin analytical workflows must procure the exact sequence variant to establish accurate reference standards and calibration curves.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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